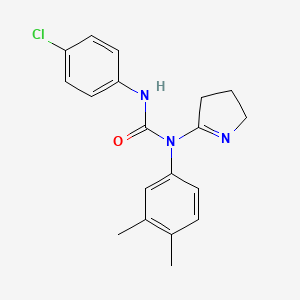
3-(4-氯苯基)-1-(3,4-二氢-2H-吡咯-5-基)-1-(3,4-二甲苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of urea derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2-(2-pyridine)ethanol, a compound with hypocholesteremic effects, involves intraperitoneal administration in rats and is found to be a major urinary metabolite . Similarly, 1-aryl-3-(2-chloroethyl) ureas are synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating the versatility of urea derivatives in synthesizing potential anticancer agents .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. For example, the anion coordination chemistry of protonated urea-based ligands, such as N-(2,4-dimethylphenyl)-N'-(3-pyridyl)urea, shows a rich variety of hydrogen bond motifs, which are essential for their interaction with anions . This suggests that the molecular structure of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea would also exhibit specific bonding patterns that could influence its reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of urea derivatives with other chemicals can lead to the formation of complexes or metabolites with distinct properties. For instance, the reaction of protonated urea-based ligands with inorganic oxo-acids results in the formation of adducts with various anions, influenced by the presence of water molecules and the solvent environment . This indicates that 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea could also participate in chemical reactions that form complexes with biological or inorganic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as their vibrational modes, HOMO-LUMO gap, and electrostatic potential maps, are critical for understanding their function and potential applications. For example, a novel chalcone derivative exhibits significant electro-optic properties, with a HOMO-LUMO gap of approximately 4 eV and high static and dynamic polarizability, indicating its potential use in optoelectronic device fabrications . Similarly, the molecular docking study of a pyrazole urea derivative suggests inhibitory activity against kinesin spindle protein due to its molecular structure and electrostatic potential . These findings imply that 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea could also possess unique physical and chemical properties that may be explored for various applications.
科学研究应用
阴离子配位化学
已经探索了基于脲的配体的阴离子配位化学,包括类似于 3-(4-氯苯基)-1-(3,4-二氢-2H-吡咯-5-基)-1-(3,4-二甲苯基)脲的配体。质子化的脲配体已显示出与无机氧酸结合的能力,形成与高氯酸盐等阴离子的加合物。这些配合物表现出多种氢键基序,这对于理解脲与阴离子在不同化学环境中的相互作用非常重要 (Wu et al., 2007)。
非线性光学性质
已经使用计算方法研究了与 3-(4-氯苯基)-1-(3,4-二氢-2H-吡咯-5-基)-1-(3,4-二甲苯基)脲在结构上相关的查耳酮衍生物的电子、光学和非线性光学性质。这些材料表现出显着的二次和三次谐波生成效率,表明它们在光电器件制造中的潜在应用 (Shkir et al., 2018)。
对 CB1 受体的变构拮抗剂作用
与所讨论的化学物质密切相关的化合物 1-(4-氯苯基)-3-[3-(6-吡咯烷-1-基吡啶-2-基)苯基]脲 (PSNCBAM-1) 已被确定为大麻素 CB1 受体变构拮抗剂。已经研究了其对 CB1 配体介导的神经元兴奋性调节的影响,提供了对变构拮抗剂在治疗中枢神经系统疾病中的治疗潜力的见解 (Wang et al., 2011)。
结构分析
已经分析了与 3-(4-氯苯基)-1-(3,4-二氢-2H-吡咯-5-基)-1-(3,4-二甲苯基)脲在结构上相似的化合物的晶体结构,揭示了关于分子构象和相互作用的复杂细节。此类研究对于理解这些化合物在各个科学领域的理化性质和潜在应用至关重要 (Cho et al., 2015)。
属性
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-13-5-10-17(12-14(13)2)23(18-4-3-11-21-18)19(24)22-16-8-6-15(20)7-9-16/h5-10,12H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIDYAMAKVKIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

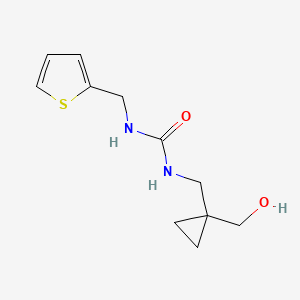
![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538883.png)
![N-(5-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538885.png)
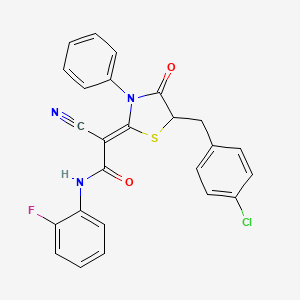
![Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2538889.png)
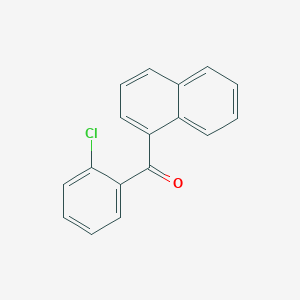
![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
![(Z)-N-[3-[[acetyl(methyl)amino]methyl]phenyl]-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2538894.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)

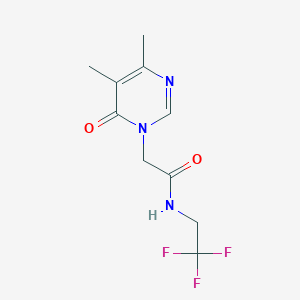
![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)
![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)
